![molecular formula C14H8BrN5S B4687704 6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687704.png)
6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound exerts its biological activity by binding to specific targets in the body such as enzymes, receptors, and ion channels. The binding of the compound to these targets leads to a cascade of biochemical and physiological events that ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects in the body. In medicine, the compound has been shown to have anticancer, antidiabetic, and neuroprotective effects. In agriculture, the compound has been shown to have insecticidal and fungicidal effects. In material science, the compound has been shown to have good thermal stability and solubility in organic solvents, making it a potential candidate for use in optoelectronic devices.
Advantages and Limitations for Lab Experiments
The compound 6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that the compound has shown promising results in various fields such as medicine, agriculture, and material science. However, one of the limitations is that the exact mechanism of action of the compound is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions related to the compound 6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One future direction is to further investigate the mechanism of action of the compound to better understand its biological activity. Another future direction is to optimize the use of the compound in various applications such as medicine, agriculture, and material science. Additionally, future research could focus on developing new derivatives of the compound with improved properties for specific applications. Finally, future research could focus on developing new synthetic methods for the compound that are more efficient and environmentally friendly.
Scientific Research Applications
The compound 6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, the compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, the compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, the compound has been studied for its potential use in the development of optoelectronic devices due to its high thermal stability and good solubility in organic solvents.
properties
IUPAC Name |
6-(2-bromophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5S/c15-10-6-2-1-5-9(10)13-19-20-12(17-18-14(20)21-13)11-7-3-4-8-16-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIIFRCZONQCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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